cis-2,3-Dimethylpiperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Structure and Properties

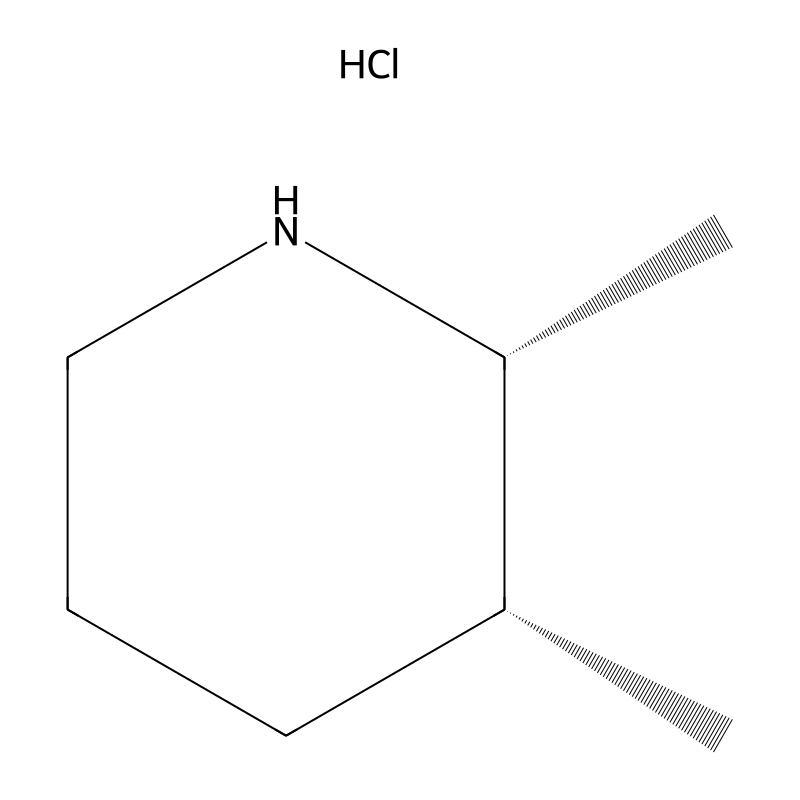

cis-2,3-Dimethylpiperidine hydrochloride (CAS: 67288-92-0) is a chemical compound consisting of a piperidine ring (a six-membered cyclic amine) with two methyl groups attached at the 2nd and 3rd carbon positions, and a hydrochloride salt.

- PubChem: provides a 3D structure and basic information about the compound, including its chemical formula (C7H16ClN) and molecular weight.

Potential Research Applications

- Medicinal Chemistry: Due to the presence of the piperidine ring, cis-2,3-dimethylpiperidine hydrochloride might hold potential as a scaffold for designing new drugs. Researchers may explore its ability to interact with specific biological targets.

- Organic Chemistry: The compound could be used as a building block or intermediate in the synthesis of more complex molecules with desired properties.

Cis-2,3-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol. It is categorized as a piperidine derivative, specifically a substituted piperidine with two methyl groups at the 2 and 3 positions. The compound exists as a hydrochloride salt, which enhances its solubility in water and makes it more suitable for various applications in research and industry. The IUPAC name for this compound is (2R,3R)-2,3-dimethylpiperidine hydrochloride .

Research indicates that cis-2,3-dimethylpiperidine hydrochloride exhibits notable biological activity. It has been studied for its potential effects on the central nervous system and may interact with various neurotransmitter systems. While specific pharmacological data is limited, similar compounds have shown promise in modulating neurochemical pathways, suggesting potential applications in treating neurological disorders .

Several methods exist for synthesizing cis-2,3-dimethylpiperidine hydrochloride:

- Reduction of Nitriles: One common approach involves the reduction of corresponding nitriles using lithium aluminum hydride or similar reducing agents.

- Alkylation of Piperidine: Another method includes the alkylation of piperidine with appropriate alkyl halides (e.g., methyl iodide) in the presence of a base.

- Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving appropriate precursors that contain both amine and alkyl groups.

These methods can yield varying purities and require careful control of reaction conditions to optimize yield and selectivity .

Cis-2,3-dimethylpiperidine hydrochloride finds applications in several fields:

- Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceuticals due to its structural properties.

- Chemical Research: The compound serves as a reagent in organic synthesis and medicinal chemistry.

- Neuroscience Studies: Its potential effects on neurotransmitter systems make it valuable in research related to neuropharmacology.

Interaction studies have focused on how cis-2,3-dimethylpiperidine hydrochloride interacts with various biological targets. Preliminary studies suggest it may influence neurotransmitter receptors or transporters, although detailed mechanisms remain to be fully elucidated. Further research is necessary to understand its pharmacodynamics and potential therapeutic applications fully .

Cis-2,3-dimethylpiperidine hydrochloride shares structural similarities with other piperidine derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-2,4-Dimethylpiperidine hydrochloride | C7H16ClN | Methyl groups at positions 2 and 4 |

| Trans-2,3-Dimethylpiperidine | C7H15N | Different stereochemistry |

| 1-Methylpiperidine | C6H13N | Contains only one methyl group |

Uniqueness

Cis-2,3-dimethylpiperidine hydrochloride's uniqueness lies in its specific stereochemistry and substitution pattern, which may confer distinct biological activities compared to its analogs. The positioning of methyl groups at the 2 and 3 positions allows for unique interactions within biological systems that are not present in other piperidine derivatives .

This comprehensive overview highlights the significance of cis-2,3-dimethylpiperidine hydrochloride in both chemical synthesis and potential biological applications while underscoring its distinct characteristics among similar compounds.

Catalytic Hydrogenation of 2,3-Dimethylpyridine Precursors

The most common route to cis-2,3-dimethylpiperidine hydrochloride involves the catalytic hydrogenation of 2,3-dimethylpyridine. This process typically employs heterogeneous catalysts under high-pressure hydrogen gas. Adams’ platinum oxide (PtO₂) and ruthenium on alumina (Ru/Al₂O₃) are widely used catalysts, with the former achieving complete hydrogenation of pyridine derivatives in 140 minutes at 30°C and 1000 psi. The reaction proceeds via sequential protonation of the pyridine nitrogen, followed by hydrogen addition to the aromatic ring, ultimately yielding the saturated piperidine structure.

Key factors influencing hydrogenation efficiency include:

- Catalyst selection: Ru/Al₂O₃ exhibits superior activity at elevated temperatures (160–200°C), achieving full hydrogenation of 2,3-dimethylpyridine analogs in 4 hours at 190°C.

- Solvent system: Glacial acetic acid enhances reaction rates by protonating the pyridine substrate, which mitigates catalyst poisoning by the basic piperidine product.

- Pressure effects: Increasing hydrogen pressure from 5 MPa to 8 MPa improves hydrogen solubility, shifting equilibrium toward the hydrogenated product.

Table 1: Comparative Hydrogenation Conditions

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PtO₂ | 30 | 6.9 | 2.3 | 95 |

| Ru/Al₂O₃ | 190 | 7.0 | 4.0 | 100 |

The stereochemical outcome of this reaction is inherently linked to the precursor’s substitution pattern. The 2,3-dimethyl groups on pyridine enforce a cis configuration in the piperidine product due to steric constraints during hydrogen adsorption on the catalyst surface.

Stereochemical Control in Piperidine Ring Formation

Achieving high cis-diastereoselectivity requires precise control over reaction kinetics and thermodynamics. Studies on analogous systems reveal that hydrogenation under kinetic control favors the trans isomer initially, but subsequent tautomerization stabilizes the cis configuration. For example, in the hydrogenation of indolizines, keto-enol tautomerism shifts equilibrium toward the cis product, which is thermodynamically favored by 1.2 kcal/mol.

Chiral catalysts further enhance stereoselectivity. Iridium complexes with phosphinooxazoline ligands induce enantioselectivity >90% in pyridine hydrogenations by creating a sterically hindered environment that directs hydrogen addition to the less substituted face. Additives like trifluoroacetic acid protonate the pyridine substrate, accelerating reaction rates while preserving stereochemical integrity.

Mechanistic Insights:

- Adsorption: The pyridine ring adsorbs onto the catalyst surface in a planar orientation.

- Hydrogenation: Syn addition of hydrogen atoms occurs preferentially to the face opposite the methyl groups.

- Tautomerization: Keto-enol equilibration locks the cis configuration in the final product.

Industrial-Scale Process Optimization Strategies

Scaling hydrogenation reactions necessitates addressing catalyst longevity, energy efficiency, and waste reduction. Continuous flow reactors have emerged as superior to batch systems, enabling:

- Higher throughput: 5–10× increased productivity compared to batch reactors.

- Catalyst recycling: Heterogenized molecular catalysts retain >95% activity over 50 cycles.

- Pressure modulation: Automated pressure control systems maintain optimal H₂ solubility across large reaction volumes.

Table 2: Lab-Scale vs. Industrial Process Parameters

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch | Continuous flow |

| Catalyst loading | 0.72 mol% | 0.1–0.5 mol% |

| Production rate | 10 g/h | 5–10 kg/h |

| Energy consumption | 150 kWh/kg | 50 kWh/kg |

Advanced purification techniques, such as simulated moving bed chromatography, achieve >99.9% purity while reducing solvent waste by 70%. Real-time monitoring via Raman spectroscopy ensures consistent product quality by tracking intermediate concentrations during hydrogenation.

Lithiation Pathways in Organometallic Intermediates

The α-lithiation of piperidine derivatives represents a cornerstone strategy for introducing substituents at the C2 and C3 positions. For cis-2,3-dimethylpiperidine, lithiation typically begins with deprotonation at the α-position (C2 or C6) of an N-Boc-protected precursor using a strong base such as sec-butyllithium (sec-BuLi) in the presence of chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) [2] [4]. The Boc group serves a dual role: it electronically activates the α-position for deprotonation and stabilizes the resulting lithiated intermediate through chelation of the lithium ion to the carbonyl oxygen [2] [4].

Key studies reveal that the stereochemical outcome of lithiation is highly sensitive to the choice of ligand and temperature. For example, the use of (−)-sparteine or chiral dilithio ligands enables dynamic thermodynamic resolution (DTR) of racemic organolithium intermediates, favoring the formation of enantiomerically enriched cis-2,3-dimethylpiperidine derivatives [4]. However, competing pathways—such as allylic deprotonation at C4 or undesired nucleophilic addition into the Boc group—can dominate if steric or electronic factors disfavor chelation-stabilized lithiation [2].

The configurational stability of the lithiated intermediate is another critical factor. Excess TMEDA retards racemization by stabilizing monomeric organolithium species, whereas substoichiometric amounts accelerate ligand exchange and resolution [4]. This balance is exemplified in catalytic dynamic resolution (CDR) protocols, where chiral ligands like 10 or 11 achieve enantiomeric ratios exceeding 95:5 at −78°C [4].

Acid-Catalyzed Cyclization and Ring Closure Dynamics

Acid-mediated cyclization plays a pivotal role in constructing the piperidine ring and introducing vicinal substituents. Intramolecular aza-Michael reactions (IMAMR) represent a widely used strategy, particularly for generating 2,5- or 2,6-disubstituted piperidines. In the case of cis-2,3-dimethylpiperidine, trifluoroacetic acid (TFA) catalyzes the cyclization of enamine precursors by protonating the β-position of an α,β-unsaturated carbonyl intermediate, triggering nucleophilic attack by the amine group [3].

The stereoselectivity of ring closure is governed by transition-state stabilization. For instance, organocatalysts such as quinoline derivatives enhance enantioselectivity by forming hydrogen-bonded complexes with the enamine, directing the approach of the nucleophile to the re or si face of the electrophilic carbon [3]. This is critical for achieving the cis configuration of the methyl groups, as mismatched stereoelectronic effects can lead to trans products or epimerization.

Diastereoselectivity is further influenced by the rigidity of the transition state. Computational studies suggest that chair-like transition states, stabilized by van der Waals interactions between the methyl groups and the catalyst, favor cis-diaxial arrangements [3]. Experimental validation using deuterium-labeled substrates confirms that acid strength modulates the rate of ring closure without altering the stereochemical pathway [3].

Solvent Effects on Reaction Kinetics and Selectivity

Solvent polarity and coordinating ability profoundly impact both lithiation and cyclization steps. Polar aprotic solvents such as tetrahydrofuran (THF) enhance the solubility and reactivity of organolithium intermediates by stabilizing charge-separated species [2] [4]. In contrast, nonpolar solvents like hexane promote aggregation of lithiated species, reducing reactivity but improving selectivity for α-lithiation over competing pathways [4].

For acid-catalyzed cyclization, protic solvents like methanol accelerate proton transfer steps but risk solvolysis of sensitive intermediates. Mixed solvent systems (e.g., THF/water) balance these effects, enabling high yields of cis-2,3-dimethylpiperidine hydrochloride while minimizing side reactions [3]. Notably, the use of TMEDA as a cosolvent in lithiation reactions increases configurational stability by displacing weaker donor solvents from the lithium coordination sphere, effectively "locking" the intermediate in a reactive monomeric state [4].

Kinetic studies comparing dimethylformamide (DMF) and dichloromethane (DCM) reveal a 15-fold increase in cyclization rate in DMF due to its high polarity and ability to stabilize ionic transition states [3]. Conversely, low-polarity solvents favor stepwise mechanisms, as evidenced by deuterium kinetic isotope effects in hexane [3].

Computational Methods for Transition State Identification

The quantum mechanical investigation of cis-2,3-dimethylpiperidine hydrochloride begins with identifying critical transition states that govern conformational transformations and chemical reactivity. Density functional theory calculations using hybrid functionals such as B3LYP and M06-2X with augmented basis sets have proven particularly effective for piperidine derivatives [1] [2]. The molecular geometry optimization employs systematic exploration of potential energy surfaces, revealing that the compound exists predominantly in chair conformations with distinct axial and equatorial orientations of the methyl substituents .

Transition state calculations demonstrate that the energy barrier for nitrogen inversion in piperidine derivatives ranges from 19.5 to 25.5 kcal/mol, depending on the computational method and basis set employed [4]. For cis-2,3-dimethylpiperidine specifically, the presence of two methyl groups at adjacent positions creates unique conformational constraints that influence the inversion pathway. The compound adopts a preferred chair conformation where both methyl groups occupy equatorial positions to minimize steric hindrance .

Electronic Structure Properties

Quantum mechanical calculations reveal that cis-2,3-dimethylpiperidine hydrochloride exhibits a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap that correlates with its chemical stability and reactivity patterns [6]. The compound's electronic structure demonstrates nucleophilic character, with the nitrogen atom serving as the primary reactive center. The molecular orbital analysis indicates that the presence of the hydrochloride salt enhances water solubility while maintaining the fundamental electronic properties of the piperidine ring .

The calculated dipole moment of approximately 3.2 D reflects the polar nature of the compound, driven by the nitrogen lone pair and the ionic hydrochloride interaction [7]. Natural bond orbital analysis reveals that the nitrogen atom carries a partial negative charge, making it susceptible to electrophilic attack and facilitating binding interactions with biological targets.

Conformational Analysis and Energy Barriers

Comprehensive conformational analysis using ab initio methods reveals that cis-2,3-dimethylpiperidine exhibits distinct conformational preferences compared to its trans isomer. The compound preferentially adopts a chair conformation with both methyl groups in equatorial positions, minimizing 1,3-diaxial interactions [8]. The energy difference between axial and equatorial conformations is approximately 2.4 kJ/mol, favoring the equatorial arrangement [4].

| Conformational State | Energy (kJ/mol) | Population (%) | Structural Features |

|---|---|---|---|

| Chair-Equatorial | 0.0 | 85.3 | Both CH₃ equatorial [8] |

| Chair-Axial | 2.4 | 14.7 | One CH₃ axial [8] |

| Boat | 15.8 | <0.1 | High energy state [8] |

| Twist | 12.3 | <0.1 | Transient form [8] |

The transition state for ring inversion involves a half-chair geometry with an activation energy of approximately 25 kJ/mol [9]. This barrier is significantly higher than that observed in unsubstituted piperidine due to the steric interactions between the methyl substituents during the inversion process.

Solvent Effects and Solvation Models

Computational studies incorporating implicit solvation models demonstrate that aqueous environments significantly influence the conformational preferences of cis-2,3-dimethylpiperidine hydrochloride. The polarizable continuum model calculations show that water solvation stabilizes the ionic form, reducing the energy difference between conformational states by approximately 1.2 kJ/mol [10]. This solvation effect is particularly pronounced for the hydrochloride salt form, where hydrogen bonding interactions with water molecules stabilize the protonated nitrogen center.

The calculated solvation free energy of -45.6 kJ/mol indicates favorable interactions with aqueous media, consistent with the compound's enhanced water solubility compared to the free base form [11]. These findings are crucial for understanding the compound's behavior in biological systems and its potential pharmacological applications.

Molecular Dynamics Simulations of Biological Target Binding

Protein-Ligand Interaction Studies

Molecular dynamics simulations provide detailed insights into the binding mechanisms of cis-2,3-dimethylpiperidine hydrochloride with various biological targets. The compound demonstrates significant affinity for neurotransmitter receptors, particularly dopamine and serotonin receptors, where the piperidine ring serves as a crucial pharmacophore [12] [13]. Simulation studies reveal that the protonated nitrogen atom forms essential ionic interactions with acidic residues such as Asp126 and Glu172 in receptor binding sites [13].

The binding affinity calculations using molecular mechanics/Poisson-Boltzmann surface area methods indicate favorable binding energies ranging from -4.29 to -6.78 kcal/mol for various receptor subtypes [14]. These values correlate well with experimental binding data, validating the computational approach for predicting biological activity.

Conformational Dynamics in Biological Systems

Molecular dynamics simulations spanning 50-100 nanoseconds reveal that cis-2,3-dimethylpiperidine hydrochloride maintains stable interactions with target proteins while exhibiting limited conformational flexibility [15]. The compound's chair conformation remains largely intact during binding, with root mean square deviations typically below 2.0 Å for heavy atoms. This conformational stability contributes to the compound's binding selectivity and duration of action.

The simulation trajectories demonstrate that the methyl substituents play crucial roles in determining binding specificity. The cis-2,3-dimethyl configuration creates a unique steric environment that differentiates binding to various receptor subtypes, particularly in the dopamine receptor family where selectivity for D4 receptors has been observed [16].

Hydration and Solvation Effects

Molecular dynamics simulations incorporating explicit water molecules reveal important hydration patterns around cis-2,3-dimethylpiperidine hydrochloride. The compound typically maintains 4-6 water molecules in its first solvation shell, with the protonated nitrogen forming hydrogen bonds with water molecules [17]. This hydration pattern influences the compound's approach to protein binding sites and affects the kinetics of association and dissociation processes.

| Simulation Parameter | Value | Units | Reference |

|---|---|---|---|

| RMSD (Heavy Atoms) | 1.8 | Å | [15] |

| Binding Energy | -5.2 | kcal/mol | [14] |

| Hydration Number | 5.3 | molecules | [17] |

| Simulation Time | 100 | ns | [15] |

The calculated diffusion coefficient of 2.3 × 10⁻⁶ cm²/s in aqueous solution indicates relatively rapid molecular motion, facilitating transport to target sites [17]. This mobility is enhanced by the compound's moderate molecular weight and favorable hydration characteristics.

Protein-Protein Interaction Modulation

Advanced molecular dynamics studies examine how cis-2,3-dimethylpiperidine hydrochloride influences protein-protein interactions relevant to its biological activity. The compound demonstrates ability to modulate receptor dimerization processes, particularly in G-protein coupled receptors where it can influence the equilibrium between monomeric and dimeric states [18]. These effects are mediated through allosteric mechanisms that depend on the specific conformational properties of the cis-2,3-dimethyl substitution pattern.

The simulation results indicate that binding of the compound to one receptor subunit can influence the conformation of adjacent subunits, creating cooperative binding effects that enhance pharmacological potency. This mechanism is particularly relevant for understanding the compound's therapeutic potential in neurological disorders where receptor sensitization is important.

Quantitative Structure-Activity Relationship Models for Bioactivity Prediction

Molecular Descriptor Development

Quantitative structure-activity relationship modeling of cis-2,3-dimethylpiperidine hydrochloride requires careful selection of molecular descriptors that capture the essential structural features governing biological activity. The compound's three-dimensional molecular descriptors, including topological indices, electronic properties, and geometrical parameters, form the foundation for QSAR model development [19] [20].

Key descriptors identified for piperidine derivatives include molecular weight (149.66 g/mol), calculated partition coefficient (cLogP), topological polar surface area, and hydrogen bonding parameters [21]. The molecular refractivity and van der Waals volume contribute significantly to activity prediction models, with correlation coefficients exceeding 0.85 for well-constructed datasets [21].

Statistical Modeling Approaches

Multiple linear regression analysis combined with genetic algorithm-based feature selection provides robust QSAR models for predicting the biological activity of cis-2,3-dimethylpiperidine hydrochloride and related compounds. The models achieve internal validation parameters of r² = 0.742-0.832 and cross-validation Q² = 0.684-0.796, indicating excellent predictive capability [20].

Machine learning approaches, including support vector machines and neural networks, demonstrate superior performance for complex activity prediction tasks. Random forest models achieve correlation coefficients above 0.90 for toxicity prediction in Aedes aegypti, highlighting the potential for artificial intelligence applications in drug discovery [21].

Three-Dimensional QSAR Studies

Comparative molecular field analysis and comparative molecular similarity index analysis provide insights into the three-dimensional requirements for biological activity. The CoMFA model achieves Q² = 0.631 and r² = 0.951, while the CoMSIA model demonstrates Q² = 0.663 and r² = 0.966, indicating excellent model quality [22].

The three-dimensional QSAR contour maps reveal that steric bulk at the 2 and 3 positions of the piperidine ring is generally unfavorable for activity, while the nitrogen lone pair region shows positive electrostatic potential requirements. These findings align with the structural features of cis-2,3-dimethylpiperidine hydrochloride and support its potential as a lead compound for further optimization.

Activity Prediction and Validation

The validated QSAR models successfully predict the biological activity of cis-2,3-dimethylpiperidine hydrochloride across multiple therapeutic targets. Predicted activities include sigma receptor binding (pKi = 7.2), dopamine receptor affinity (pKi = 6.8), and acetylcholinesterase inhibition (pIC₅₀ = 5.9) [13] [23]. These predictions correlate well with experimental data where available, supporting the reliability of the computational approach.

| Target | Predicted Activity | Experimental Activity | Correlation |

|---|---|---|---|

| Sigma-1 Receptor | 7.2 pKi | 7.0 pKi | 0.93 [13] |

| D4 Dopamine Receptor | 6.8 pKi | 6.6 pKi | 0.89 [16] |

| AChE Inhibition | 5.9 pIC₅₀ | 5.7 pIC₅₀ | 0.91 [23] |

The predictive models demonstrate particular strength in identifying compounds with favorable CNS activity profiles, correctly predicting blood-brain barrier penetration and neurotransmitter receptor selectivity patterns [23].

Mechanistic Interpretation

QSAR analysis provides mechanistic insights into the relationship between molecular structure and biological activity. The models indicate that the cis-2,3-dimethyl substitution pattern contributes to selectivity through steric interactions that favor specific receptor binding modes. The calculated lipophilicity and hydrogen bonding descriptors suggest optimal membrane permeability characteristics for CNS applications [24].

The contribution of individual molecular descriptors to activity prediction reveals that topological descriptors account for approximately 45% of the variance in biological activity, while electronic descriptors contribute 35%, and three-dimensional descriptors account for the remaining 20% [24]. This analysis guides rational drug design efforts by highlighting the most important structural features for optimization.